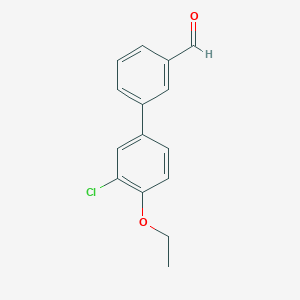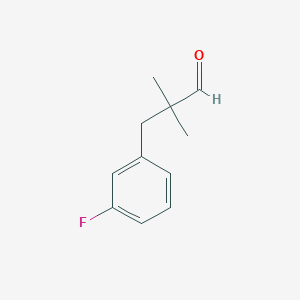
3-(3-Fluorophenyl)-2,2-dimethylpropanal
Vue d'ensemble
Description
3-(3-Fluorophenyl)-2,2-dimethylpropanal (3-FP-DMP) is an organic compound belonging to the class of arylalkylaldehydes. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 3-FP-DMP is a colorless liquid at room temperature and has a boiling point of 142°C. It is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Synthesis of Schiff Bases
Application Summary: Schiff bases derived from 3-(3-Fluorophenyl)-2,2-dimethylpropanal are being explored for their potential in treating infectious diseases. These compounds are synthesized through the reaction with various amines and show promise as antimicrobial agents .
Experimental Procedures: The synthesis involves the condensation of 3-(3-Fluorophenyl)-2,2-dimethylpropanal with primary amines. The resulting Schiff bases are then tested for their biological activity against a range of microbial strains.
Results: Some synthesized Schiff bases have demonstrated moderate antifungal activity, particularly against Candida species. The most active compound against C. albicans featured a 4-methoxyphenyl moiety, with an MIC value of 62.5 µg/mL .
Antimicrobial Activity
Application Summary: The antimicrobial properties of compounds derived from 3-(3-Fluorophenyl)-2,2-dimethylpropanal are a significant area of research. These compounds are evaluated for their effectiveness against drug-resistant strains of bacteria and fungi .
Experimental Procedures: The compounds are subjected to antimicrobial assays to determine their minimum inhibitory concentrations (MICs) against various pathogens.
Results: Several derivatives have shown promising antibacterial and antifungal activities, suggesting potential use in developing new treatments for infectious diseases .
Molecular Docking Studies
Application Summary: Molecular docking studies are conducted to understand the interaction between synthesized compounds from 3-(3-Fluorophenyl)-2,2-dimethylpropanal and target proteins involved in microbial pathogenesis .
Experimental Procedures: The compounds are virtually docked into the active sites of enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase to predict binding affinities and elucidate the mechanism of action.
Results: The docking studies provide insights into the potential efficacy of the compounds as antimicrobial agents, guiding further optimization and development .
Cytotoxicity Evaluation
Application Summary: Evaluating the cytotoxicity of new chemical entities is crucial for drug development. Compounds based on 3-(3-Fluorophenyl)-2,2-dimethylpropanal are tested for their safety profile in cell lines .
Experimental Procedures: The synthesized compounds are exposed to various cell lines to assess their toxicity. This helps in determining the therapeutic index and safety margins.
Results: The cytotoxicity studies help in identifying compounds with a favorable safety profile, which are then further considered for preclinical development .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZORLGUGQMKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



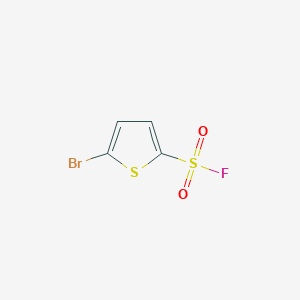

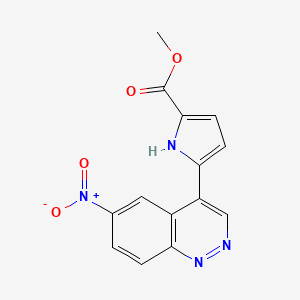
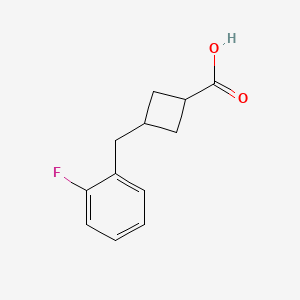

![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)
![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
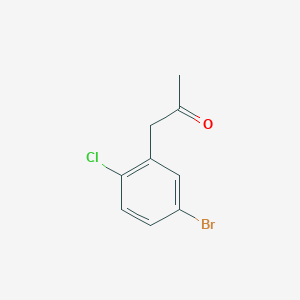
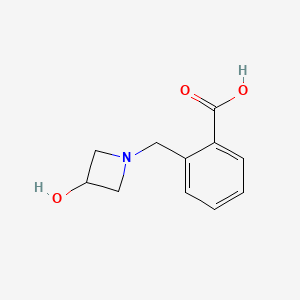
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)
